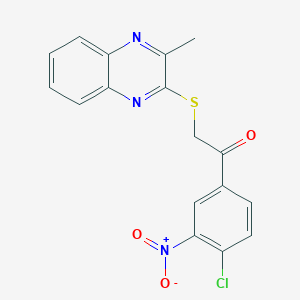

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone

描述

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is a synthetic organic compound featuring a quinoxaline-thioether scaffold coupled with a substituted phenyl group. The molecule consists of two key moieties:

- A 4-chloro-3-nitrophenyl group: This electron-deficient aromatic ring likely enhances electrophilic reactivity and influences binding interactions in biological systems.

属性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANLSQHFRNODOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone, commonly referred to as CMSE, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

CMSE is characterized by:

- A chloro and nitro substituent on the phenyl ring.

- A methylquinoxalinyl moiety linked via a thioether group.

The combination of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) enhances its biological activity compared to structurally similar compounds lacking these features.

Biological Activities

Research indicates that CMSE exhibits a range of biological activities, including:

- Enzyme Inhibition : CMSE has been studied for its potential to inhibit various enzymes, which is crucial for developing therapeutic agents.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains such as E. coli and M. luteus, suggesting that CMSE may possess comparable antimicrobial activity .

- Cytotoxicity : Preliminary studies indicate that CMSE may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further anticancer research.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| CMSE | Chloro-nitrophenyl + methylquinoxaline | Enzyme inhibition, antimicrobial |

| 3-Methylquinoxaline | Quinoxaline core without additional substituents | Antimicrobial properties |

| 4-Chloro-N-(3-methylquinoxalin-2-yl)benzamide | Similar quinoxaline structure with amide linkage | Anticancer activity |

| 1-(4-Nitrophenyl)-2-thioacetate | Contains thioether but lacks quinoxaline moiety | Moderate enzyme inhibition |

The mechanism by which CMSE exerts its biological effects is believed to involve:

- Nucleophilic Attack : The presence of thiol groups in cells may lead to nucleophilic attacks on the compound, resulting in the displacement of halogen atoms, thereby activating or deactivating various pathways .

- Formation of Meisenheimer Complexes : Similar nitro compounds have been shown to form complexes that can interfere with cellular processes, suggesting a potential pathway for CMSE's action .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of CMSE:

- Antimicrobial Activity Study : A study assessed the minimum inhibitory concentration (MIC) of substituted thiophenes against E. coli, revealing that compounds with similar structural features exhibited significant antimicrobial properties .

- Cytotoxicity Assessment : Research on nitrothiophenes demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity.

科学研究应用

Structural Characteristics

The compound is characterized by:

- A chloro and nitro substituent on the phenyl ring.

- A quinoxaline derivative linked via a thioether group.

These features contribute to its notable biological activities, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that 1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing new drugs targeting various diseases. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer pathways.

- Anticancer Properties : Several studies have highlighted its anticancer effects, particularly against human cancer cell lines such as HCT-116 and MCF-7. The compound demonstrated IC50 values in the low micromolar range, indicating significant potency .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various derivatives of this compound against human cancer cell lines. The results showed that derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition

Research focused on the binding affinities of this compound with various biological targets revealed that it could effectively inhibit specific kinases involved in cancer progression. This suggests its potential utility in developing targeted cancer therapies .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance bioactivity by improving target binding and resistance to metabolic degradation. For example, nitro-substituted indolyl-ethanones show superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55).

- Thioether vs.

Pharmacological Performance

- Antimalarial Activity: Indolyl-ethanone-thioethers with dual nitro substituents (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrated 3.5-fold higher activity than chloroquine, attributed to stronger PfDHODH enzyme inhibition.

- Structure-Activity Relationship (SAR): Quinoxaline vs. Isoquinoline Cores: Isoquinoline derivatives (e.g., ) may exhibit altered binding kinetics due to extended aromatic systems. Methyl vs.

准备方法

Nitration of 4-Chloroacetophenone

The introduction of the nitro group at the meta position relative to the acetyl moiety in 4-chloroacetophenone is achieved through controlled nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C facilitates electrophilic aromatic substitution, yielding 4-chloro-3-nitroacetophenone. The electron-withdrawing acetyl group directs nitration to the meta position, while the chloro substituent further deactivates the ring.

Optimization Notes :

Bromination at the α-Position

Conversion of 4-chloro-3-nitroacetophenone to 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone is accomplished using bromine (Br₂) in acetic acid. The α-hydrogen of the ketone is abstracted by HBr, forming an enol intermediate that reacts with Br₂ to install the bromine atom.

Reaction Conditions :

Characterization Data :

- 1H NMR (500 MHz, CDCl₃) : δ 8.42 (d, J = 2.5 Hz, 1H, Ar-H), 8.21 (dd, J = 8.5 Hz, J = 2.5 Hz, 1H, Ar-H), 7.98 (d, J = 8.5 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂Br).

- IR (KBr) : νmax = 1712 cm⁻¹ (C=O), 1528 cm⁻¹ (NO₂ asymmetric stretch).

Synthesis of 3-Methylquinoxaline-2-thiol

Preparation of 3-Methylquinoxalin-2(1H)-one

Condensation of o-phenylenediamine with ethyl pyruvate in refluxing ethanol produces 3-methylquinoxalin-2(1H)-one. The reaction proceeds via Schiff base formation and subsequent cyclization.

Reaction Conditions :

Thiolation via Lawesson’s Reagent

Treatment of 3-methylquinoxalin-2(1H)-one with Lawesson’s reagent (LR) in toluene under reflux replaces the carbonyl oxygen with a thiol group.

Mechanism :

- LR generates a phosphorus sulfide intermediate.

- Nucleophilic attack by the quinoxaline oxygen forms a thione.

- Acidic workup yields 3-methylquinoxaline-2-thiol.

Optimization :

Characterization Data :

- 1H NMR (500 MHz, DMSO-d₆) : δ 13.21 (s, 1H, SH), 8.12–7.89 (m, 4H, Ar-H), 2.61 (s, 3H, CH₃).

- IR (KBr) : νmax = 2560 cm⁻¹ (S-H stretch).

Coupling via Nucleophilic Substitution

Thioether Formation

The sodium salt of 3-methylquinoxaline-2-thiol, generated in situ using K₂CO₃ in acetone, reacts with 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone. The thiolate ion displaces bromide, forming the thioether linkage.

Reaction Conditions :

Mechanistic Insight :

Workup and Purification

The crude product is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Characterization Data :

- 1H NMR (500 MHz, DMSO-d₆) : δ 8.74 (d, J = 2.5 Hz, 1H, Ar-H), 8.52 (dd, J = 8.5 Hz, J = 2.5 Hz, 1H, Ar-H), 8.18 (d, J = 8.5 Hz, 1H, Ar-H), 7.92–7.85 (m, 4H, Ar-H), 4.45 (s, 2H, SCH₂), 2.72 (s, 3H, CH₃).

- 13C NMR (125 MHz, DMSO-d₆) : δ 192.4 (C=O), 147.9–125.3 (Ar-C), 42.1 (SCH₂), 20.5 (CH₃).

- HRMS (ESI) : m/z calcd for C₁₇H₁₁ClN₃O₃S [M+H]+: 380.0164; found: 380.0168.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction Approach

Attempts to employ the Mitsunobu reaction for coupling 3-methylquinoxaline-2-thiol with 2-hydroxy-1-(4-chloro-3-nitrophenyl)ethanone were unsuccessful due to competing oxidation of the thiol.

One-Pot Thioetherification

A one-pot protocol combining bromination and substitution in DMF with Cs₂CO₃ as the base resulted in lower yields (45–50%) due to side reactions.

常见问题

Q. What are the established synthetic routes for 1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 3-methylquinoxaline-2-thiol precursor via cyclization of o-phenylenediamine derivatives with α-keto esters under acidic conditions.

- Step 2: Thioether linkage formation by reacting the thiol intermediate with 1-(4-chloro-3-nitrophenyl)-2-bromoethanone in dimethyl sulfoxide (DMSO) using Ag₂SO₄ as a catalyst at 110°C .

- Step 3: Purification via recrystallization in ethanol or column chromatography.

Key reagents: Bromoethanone derivatives, Ag₂SO₄ (catalyst), and polar aprotic solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons of quinoxaline at δ 8.2–8.5 ppm, thioether linkage at δ 3.1–3.3 ppm) .

- X-ray Crystallography: Resolves spatial arrangement, bond angles (e.g., C–S–C bond angle ~105°), and packing interactions (e.g., π-π stacking between quinoxaline and nitrophenyl groups) .

- Mass Spectrometry: Confirms molecular ion peak (e.g., [M+H]⁺ at m/z 414.3) and fragmentation patterns .

Q. What are the solubility and stability profiles under laboratory conditions?

Q. How does the thioether linkage influence reactivity?

The thioether (C–S–C) group:

- Participates in nucleophilic substitutions (e.g., oxidation to sulfone derivatives with H₂O₂/AcOH).

- Stabilizes radical intermediates in photochemical reactions.

- Enhances electron delocalization in the quinoxaline-nitrophenyl system, affecting redox behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Q. What computational methods predict biological target interactions?

- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or DNA-PK). Key interactions:

- Nitrophenyl group forms π-stacking with Phe residues.

- Quinoxaline-thioether moiety hydrogen-bonds to catalytic lysine .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions .

Q. How do structural modifications affect bioactivity?

- Substituent Effects:

- Thioether vs. Ether: Replacing sulfur with oxygen decreases membrane permeability (logP: 3.2 vs. 2.8) .

Q. What advanced analytical methods resolve conflicting bioactivity data?

- LC-MS/MS: Quantify metabolite interference in cell-based assays (e.g., oxidative degradation products).

- Isothermal Titration Calorimetry (ITC): Measure binding affinities to rule out nonspecific interactions .

Q. How does the compound interact with cytochrome P450 enzymes?

Q. What strategies mitigate photodegradation in formulation studies?

- Encapsulation: Use PEGylated liposomes to shield the nitro group from UV light.

- Antioxidant Additives: Incorporate α-tocopherol (0.1% w/v) to quench free radicals .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。